1-Bromopropane-1,1-D2
CAS No.: 40422-05-7
Cat. No.: VC7928691
Molecular Formula: C3H7B
Molecular Weight: 125 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40422-05-7 |
---|---|
Molecular Formula | C3H7B |
Molecular Weight | 125 g/mol |
IUPAC Name | 1-bromo-1,1-dideuteriopropane |
Standard InChI | InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D2 |
Standard InChI Key | CYNYIHKIEHGYOZ-SMZGMGDZSA-N |
Isomeric SMILES | [2H]C([2H])(CC)Br |
SMILES | CCCBr |
Canonical SMILES | CCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Isotopic Composition
1-Bromopropane-1,1-D2 is a monodeuterated alkyl bromide with the systematic name 1-bromo-1,1-dideuteriopropane. Key structural and isotopic properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₅BrD₂ | |
Molecular Weight | 125.004 g/mol | |
Exact Mass | 123.9857 g/mol | |
CAS Registry Number | 40422-05-7 | |
SMILES Notation | [²H]C([²H])(Br)CC |
The compound’s structure features a bromine atom at the terminal carbon, with deuterium enrichment at the adjacent carbon (C1). This configuration is critical for applications requiring isotopic tracing or reduced metabolic lability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-Bromopropane-1,1-D2 involves acid-catalyzed bromination of deuterated propane derivatives. Key steps include:
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Deuterium Incorporation: Propane-1,1-D2 is prepared via H/D exchange reactions using deuterium oxide (D₂O) and catalysts like Pd/C or Pt/Al₂O₃ .
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Bromination: The deuterated propane reacts with hydrogen bromide (HBr) in the presence of sulfuric acid (H₂SO₄) at 40–50°C .
Reaction Scheme:
Yields typically reach 40% under optimized conditions, with purification via fractional distillation .
Industrial Manufacturing
Industrial production scales the laboratory method, emphasizing:
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Catalyst Optimization: Heterogeneous catalysts (e.g., Pd/C) enhance deuteration efficiency .
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Isotopic Purity Control: Distillation and chromatography ensure ≥98% deuterium enrichment .
Property | 1-Bromopropane | 1-Bromopropane-1,1-D2 (Estimated) |
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Density (20°C) | 1.353 g/cm³ | ~1.365 g/cm³ |
Boiling Point | 71°C | ~71–73°C |
Vapor Pressure (20°C) | 110.8 mmHg | Slightly lower due to D substitution |
LogP (Octanol-Water) | 2.10 | Similar |
Deuterium substitution increases molecular mass marginally, affecting vapor pressure and diffusion rates.
Chemical Reactivity and Applications
Nucleophilic Substitution
The compound participates in Sₙ2 reactions, with deuterium altering reaction kinetics:
Deuterium’s higher mass reduces the reaction rate compared to non-deuterated analogs, a phenomenon quantified by the kinetic isotope effect (KIE ≈ 2–3) .
Elimination Reactions
E2 elimination yields propene-d2:
Deuterium at the β-position stabilizes the transition state, favoring anti-periplanar geometry.
Analytical and Pharmaceutical Applications
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NMR Spectroscopy: Serves as an internal standard for quantifying proton environments in organic molecules .
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Metabolic Tracing: Deuterium labeling tracks metabolic pathways without significantly altering biological activity .
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Drug Development: Used to synthesize deuterated pharmaceuticals, improving pharmacokinetic profiles .
Biological and Toxicological Profile
Metabolism and Toxicity Mechanisms
1-Bromopropane-1,1-D2 undergoes cytochrome P450 (CYP2E1)-mediated oxidation and glutathione (GSH) conjugation, paralleling non-deuterated 1-bromopropane . Key metabolites include:
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1-Bromo-2-hydroxypropane (oxidative pathway)
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S-(2-Bromopropyl)glutathione (conjugative pathway)
Deuterium substitution at C1 may slow oxidative metabolism, reducing the formation of neurotoxic metabolites like α,β-unsaturated aldehydes .
Inhalation Toxicology (Extrapolated Data)
Studies on non-deuterated 1-bromopropane reveal:
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Neurotoxicity: Impaired motor function in rats at ≥500 ppm exposure .
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Hepatotoxicity: Elevated liver enzymes and histopathological changes at 250 ppm .
Deuterated analogs likely exhibit reduced toxicity due to slower metabolic activation, though empirical data remain scarce.
Comparative Analysis with Related Compounds
Compound | CAS Number | Deuterium Substitution | Key Applications |
---|---|---|---|
1-Bromopropane-1,1-D2 | 40422-05-7 | C1 | NMR, metabolic studies |
1-Bromopropane-1,1,3,3,3-D5 | 163400-20-2 | C1, C3 | Pharmaceutical synthesis |
1-Bromopropane | 106-94-5 | None | Industrial solvent |
Deuterium positioning influences metabolic stability and analytical utility, with C1 deuteration offering optimal balance between synthetic feasibility and application specificity .
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